molecular formula C18H15Br2F3N4O B332244 3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B332244
M. Wt: 520.1 g/mol
InChI Key: FCDRILOWSUPMTQ-UHFFFAOYSA-N
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Description

3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes bromine, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atoms: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Incorporation of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic reagents: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution reactions: Can yield derivatives with different functional groups replacing the bromine atoms.

    Oxidation reactions: Can produce oxidized forms of the compound with additional oxygen-containing groups.

    Reduction reactions: Can result in reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-tert-butylbenzofuran: Shares the bromine and tert-butyl groups but has a different core structure.

    3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and bromine groups but differs in the sulfonyl chloride moiety.

Uniqueness

3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C18H15Br2F3N4O

Molecular Weight

520.1 g/mol

IUPAC Name

3-bromo-5-(4-bromophenyl)-N-butan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15Br2F3N4O/c1-3-9(2)24-17(28)15-14(20)16-25-12(10-4-6-11(19)7-5-10)8-13(18(21,22)23)27(16)26-15/h4-9H,3H2,1-2H3,(H,24,28)

InChI Key

FCDRILOWSUPMTQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Br)C(F)(F)F

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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